(S)-Rasagiline-13C3 Mesylate

Description

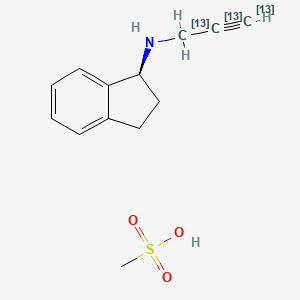

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;(1S)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1/i1+1,2+1,9+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-AJPOOADWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@H]1CCC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Rasagiline-13C3 Mesylate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stable isotope labeled compound, (S)-Rasagiline-13C3 Mesylate. It is intended to serve as a valuable resource for professionals in research and development, offering insights into its chemical identity, synthesis, and critical applications in analytical and metabolic studies.

Core Chemical Identity

This compound is the isotopically labeled form of (S)-Rasagiline Mesylate, a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2][3] It is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of rasagiline in biological matrices.[4]

| Property | Value | Source |

| Chemical Name | (S)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine-13C3 methanesulfonate | [5] |

| CAS Number | 1391068-00-0 | [5] |

| Molecular Formula | C₁₀¹³C₃H₁₇NO₃S | [5] |

| Molecular Weight | 270.32 g/mol | [5] |

The incorporation of three Carbon-13 isotopes (¹³C) into the propargyl group of the molecule results in a mass shift that allows for its differentiation from the unlabeled therapeutic compound during mass spectrometric analysis, without altering its chemical properties.

The Significance of Isotopic Labeling

The defining feature of this compound is the presence of three stable, heavy isotopes of carbon. This isotopic labeling is fundamental to its primary application.

Causality Behind Isotopic Labeling for Quantitative Analysis:

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an internal standard is crucial for correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should behave identically to the analyte during extraction and chromatography but be distinguishable by the detector.

Stable isotope labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for this purpose. The ¹³C₃-labeling imparts a +3 Da mass difference compared to the unlabeled rasagiline. This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously, while their nearly identical physicochemical properties ensure they co-elute chromatographically and have similar extraction efficiencies and ionization responses. This co-elution and similar behavior minimize analytical variability, leading to highly accurate and precise quantification of the drug in complex biological samples like plasma.[4]

Synthesis of Rasagiline Mesylate: A Conceptual Overview

While the specific synthesis of the ¹³C₃-labeled variant is often proprietary, the general synthetic routes for rasagiline mesylate are well-documented.[6][7][8] The introduction of the ¹³C₃-label would typically occur during the alkylation step using a ¹³C₃-labeled propargyl synthon.

A common synthetic pathway involves the following key transformations:[6][8]

-

Formation of 1-Aminoindan: This can be achieved through the reductive amination of 1-indanone.[8]

-

Resolution of Racemic 1-Aminoindan: The racemic mixture is resolved to isolate the desired (R)-enantiomer, often through diastereomeric salt formation with a chiral acid like L-tartaric acid.[6][7]

-

Alkylation with a Propargyl Group: The (R)-1-aminoindan is then alkylated with a propargyl halide or a similar reagent. To synthesize (S)-Rasagiline-13C3, a ¹³C₃-labeled propargyl chloride or bromide would be used in this step.

-

Salt Formation: The resulting (S)-Rasagiline free base is then treated with methanesulfonic acid to form the mesylate salt, which often has improved stability and handling properties.[6]

Caption: Conceptual synthesis workflow for this compound.

Application in Bioanalytical Methods: A Workflow Example

This compound is extensively used as an internal standard in pharmacokinetic and bioequivalence studies of rasagiline.[4] A typical bioanalytical workflow using LC-MS/MS is outlined below.

Experimental Protocol: Quantification of Rasagiline in Human Plasma

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.[4]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: A reversed-phase C18 column is typically used to separate rasagiline from other plasma components.[4][9]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly employed. Detection is performed using Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rasagiline: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

(S)-Rasagiline-13C3: Precursor ion (Q1) m/z+3 → Product ion (Q3) m/z+3

-

-

-

Caption: Bioanalytical workflow for rasagiline quantification using a stable isotope labeled internal standard.

Mechanism of Action of Rasagiline

Rasagiline is a selective, irreversible inhibitor of MAO-B.[7][11][12] MAO-B is a key enzyme in the catabolism of dopamine in the brain.[7][13] By inhibiting MAO-B, rasagiline increases the synaptic concentration of dopamine, which helps to alleviate the motor symptoms of Parkinson's disease.[14] Unlike the first-generation MAO-B inhibitor selegiline, rasagiline is not metabolized to amphetamine or methamphetamine, which may offer a better safety profile.[2][3] Preclinical studies have also suggested potential neuroprotective effects for rasagiline, although the clinical significance of these findings is still under investigation.[1][3][15]

Conclusion

This compound, with its designated CAS number 1391068-00-0, is an indispensable tool for researchers and drug development professionals. Its utility as a stable isotope labeled internal standard ensures the highest level of accuracy and precision in the quantitative analysis of rasagiline. A thorough understanding of its properties and applications, as detailed in this guide, is essential for its effective implementation in pharmacokinetic, bioequivalence, and other clinical and preclinical studies.

References

-

Bhatta RG, Satheesha Babu BK, Sadashivaiah R. Quantification of rasagiline mesylate by stability indicating RP-HPLC method: Development and validation. J Appl Pharm Sci, 2019; 9(09):059–065. [Link]

-

Pharmaffiliates. This compound. [Link]

-

ResearchGate. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. [Link]

-

IOSR Journal. Development and Validation of Forced Degradation Studies of Rasagiline Mesylate Using RP-HPLC and Characterization of Degradants. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Development and Validation of Reverse Phase High Performance Liquid Chromatographic Method for Quantitative Estimation of Rasagiline Tablet Dosage Form. [Link]

-

Pharmaffiliates. Rasagiline-13C3 Mesylate. [Link]

-

Rasayan Journal of Chemistry. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF RASAGILINE TABLET DOSAGE FORMS. [Link]

-

ARTIS STANDARDS. Rasagiline 13C3 Mesylate (Racemic). [Link]

-

PubChem. Rasagiline. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. an efficient single-pot racemization of s (-) rasagiline: a byproduct of anti-parkinson's drug. [Link]

-

PMC. The role of rasagiline in the treatment of Parkinson's disease. [Link]

-

PMC. Rasagiline in treatment of Parkinson's disease. [Link]

-

ResearchGate. A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. [Link]

-

Davis Phinney Foundation for Parkinson's. A Closer Look at Rasagiline for Parkinson’s Symptom Management. [Link]

-

PMC. Role of rasagiline in treating Parkinson's disease: Effect on disease progression. [Link]

-

ResearchGate. Role of rasagiline in treating Parkinson's disease: Effect on disease progression. [Link]

Sources

- 1. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Page loading... [wap.guidechem.com]

- 9. japsonline.com [japsonline.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 15. researchgate.net [researchgate.net]

Stereochemical Divergence in Propargylamines: A Technical Analysis of (R)- vs. (S)-Rasagiline

Executive Summary

In the development of neuroprotective pharmacotherapies for Parkinson’s Disease (PD), the chirality of N-propargyl-1-aminoindan (Rasagiline) represents a critical bifurcation point. While the (R)-enantiomer (Azilect®) is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor, its (S)-enantiomer (TVP-1022) is pharmacologically distinct, lacking MAO inhibitory activity while retaining neuroprotective properties.[1]

This technical guide dissects the molecular, metabolic, and synthetic divergences between these two enantiomers. It is designed for researchers requiring a granular understanding of why the (R)-isomer was selected for clinical commercialization and how the "inactive" (S)-isomer elucidates the mechanism of mitochondrial neuroprotection.

Pharmacodynamic Divergence: The MAO-B "Switch"

The primary pharmacological distinction between the enantiomers lies in their affinity for the FAD-cofactor within the MAO-B active site.

The "Lock and Key" Mechanism

(R)-Rasagiline functions as a suicide substrate. The propargyl moiety aligns precisely with the N5 atom of the FAD cofactor in MAO-B, facilitating a covalent bond that irreversibly inactivates the enzyme.[2] This alignment is stereospecific; the spatial arrangement of the (S)-enantiomer creates steric hindrance that prevents this covalent adduct formation.

Quantitative Potency Comparison

The difference in potency is magnitude-level, not merely incremental.

| Parameter | (R)-Rasagiline | (S)-Rasagiline (TVP-1022) | Functional Outcome |

| MAO-B IC50 (Rat Brain) | ~4.43 nM | > 1000 nM | (R) is ~250x more potent |

| MAO-B IC50 (Human) | ~14 nM | Inactive | (S) has negligible clinical MAO-B effect |

| Selectivity (MAO-B/A) | High (100-fold) | N/A | (R) avoids "Cheese Effect" (Tyramine) |

| Binding Type | Irreversible (Covalent) | Reversible / Weak | (R) requires de novo enzyme synthesis |

Critical Insight: The lack of MAO inhibition in the (S)-enantiomer (TVP-1022) allowed researchers to decouple the symptomatic effects of Rasagiline (dopamine preservation via MAO-B inhibition) from its disease-modifying potential (neuroprotection), proving that neuroprotection is not solely dependent on MAO inhibition.

The Neuroprotective Paradox: Shared Mitochondrial Mechanisms

Despite the (S)-enantiomer's failure to inhibit MAO-B, both enantiomers exhibit significant neuroprotective effects in in vitro and in vivo models (e.g., serum deprivation, MPTP toxicity). This suggests the propargyl moiety itself—common to both isomers—drives a secondary signaling cascade.

The Propargyl-Dependent Pathway

Both (R)- and (S)-Rasagiline interact with the mitochondrial outer membrane, independent of the MAO active site. This interaction stabilizes the mitochondrial permeability transition pore (mPTP), preventing the release of Cytochrome C and subsequent apoptosis.

Visualization of Divergent Signaling

The following diagram illustrates how the (R)-enantiomer exerts a dual effect, while the (S)-enantiomer activates only the neuroprotective arm.

Figure 1: Bifurcation of Rasagiline signaling. (R)-Rasagiline engages both MAO-B inhibition and mitochondrial protection, whereas (S)-Rasagiline is restricted to the mitochondrial pathway.

Metabolic Fate & Toxicology

A major advantage of Rasagiline over its predecessor, Selegiline, is its metabolic profile.[2] This profile is consistent across enantiomers regarding the pathway, but the resulting metabolites differ in stereochemistry.

-

Enzyme: CYP1A2 is the primary metabolizing enzyme.[3]

-

Reaction: N-dealkylation.

-

Metabolite: 1-aminoindan (Chiral).

The Amphetamine Advantage

Unlike Selegiline, which metabolizes into L-methamphetamine (causing vasoconstriction and anxiety), Rasagiline metabolizes into 1-aminoindan .

-

(R)-Rasagiline

(R)-1-aminoindan : This metabolite retains weak MAO-B inhibitory activity and significant neuroprotective properties.[4][5] -

(S)-Rasagiline

(S)-1-aminoindan : Biologically less active.

This non-amphetamine metabolic pathway is a primary safety differentiator for the Rasagiline scaffold.

Experimental Protocol: Chiral Resolution

Separating the enantiomers from the racemic mixture is a critical step in manufacturing the active pharmaceutical ingredient (API).[6] The industry standard utilizes diastereomeric salt formation with L-Tartaric acid .[6]

Resolution Workflow

Principle: Enantiomers have identical physical properties in achiral environments. Reacting them with a pure chiral acid (L-Tartaric acid) creates diastereomers with different solubilities in specific solvents (e.g., Isopropanol/Methanol).

Step-by-Step Protocol

-

Preparation: Dissolve racemic N-propargyl-1-aminoindan free base in Isopropanol (IPA).

-

Acid Addition: Add equimolar L-Tartaric acid dissolved in Methanol.

-

Crystallization: Heat to reflux (

) to ensure full dissolution, then cool slowly to -

Filtration: Filter the solid precipitate.

-

Recrystallization: Redissolve the solid in refluxing IPA/MeOH and cool again to increase chiral purity (>99% ee).

-

Basification: Treat the purified salt with NaOH to liberate the (R)-Rasagiline free base.

-

Mesylate Formation: React the free base with Methanesulfonic acid to form Rasagiline Mesylate (the clinical drug form).

Resolution Logic Diagram

Figure 2: Industrial workflow for the chiral resolution of Rasagiline using L-Tartaric acid.[6]

Clinical Implications & Conclusion

The selection of (R)-Rasagiline for clinical use in Parkinson's Disease was driven by its dual-action profile:

-

Symptomatic Relief: High potency MAO-B inhibition increases synaptic dopamine.

-

Disease Modification Potential: The propargyl moiety provides neuroprotection.[1][2][4]

While (S)-Rasagiline (TVP-1022) offers the latter, it lacks the symptomatic relief necessary for a standalone PD therapy. However, TVP-1022 remains a valuable research tool for isolating non-MAO dependent neuroprotective mechanisms and has been investigated for cardioprotection, where MAO inhibition is not required.

References

-

Youdim, M. B., et al. (2001). Rasagiline: A novel, potent and irreversible monoamine oxidase B inhibitor for the treatment of Parkinson's disease.[1][3][9] British Journal of Pharmacology.[10] Link

-

Finberg, J. P. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential.[2][3][4][5][9][11][12] NIH National Library of Medicine. Link

-

Bar-Am, O., et al. (2004). The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline.[4][5] Journal of Neurochemistry. Link

-

Teva Pharmaceuticals. (2006). Azilect (rasagiline tablets) FDA Prescribing Information.Link

-

BenchChem. (2025).[6][13] Application Notes and Protocols for Large-Scale Chiral Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid Salt. (Referenced for general tartaric acid resolution protocols). Link

Sources

- 1. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Rasagiline - a novel MAO B inhibitor in Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cardioprotective efficacy of TVP1022 in a rat model of ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. benchchem.com [benchchem.com]

Stable isotope labeled MAO-B inhibitor standards

An In-Depth Technical Guide: Stable Isotope Labeled MAO-B Inhibitor Standards

Foreword: Precision in Neurotherapeutics

Monoamine oxidase B (MAO-B) is a critical enzyme in the metabolic pathway of catecholaminergic neurotransmitters, most notably dopamine.[1] Its inhibition is a cornerstone of therapeutic strategies for neurodegenerative conditions such as Parkinson's disease, where preserving dopamine levels can alleviate debilitating motor symptoms.[1][2][3][4] Drugs like Selegiline and Rasagiline are potent, selective MAO-B inhibitors that have significantly improved patient outcomes.[2][5]

The journey of such a drug from discovery to clinical application is underpinned by rigorous bioanalytical science. Accurately quantifying the concentration of these inhibitors in complex biological matrices like plasma or cerebrospinal fluid is not merely a procedural step; it is the foundation upon which pharmacokinetics, pharmacodynamics, safety, and efficacy are established. This guide provides an in-depth exploration of the gold standard for this quantification: the use of stable isotope labeled (SIL) internal standards. We will dissect the core principles, synthesis, application, and validation of these indispensable tools for researchers, clinical scientists, and drug development professionals.

Part 1: The Principle of Isotope Dilution Mass Spectrometry

At its core, quantitative analysis by mass spectrometry (MS) correlates a measured ion signal intensity to the concentration of an analyte.[6][7] However, the journey from a biological sample to the MS detector is fraught with potential variability. Sample preparation steps, chromatographic injection volumes, and fluctuations in ionization efficiency within the instrument's source can all introduce imprecision and inaccuracy.[8][9]

To overcome this, we employ the internal standard (IS) method. An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest.[10] It is added at a known, constant concentration to every sample—calibrators, quality controls (QCs), and unknowns—at the earliest stage of sample preparation.[11] By tracking the signal of the IS, we can normalize the signal of the analyte, correcting for any variability encountered during the analytical workflow.

While structurally similar analogs can be used, the undisputed "gold standard" for internal standards in mass spectrometry is a stable isotope labeled version of the analyte itself.[12][13] SIL standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., replacing ¹H with ²H/Deuterium, or ¹²C with ¹³C).

The key advantages of a SIL internal standard are:

-

Identical Physicochemical Properties: They have virtually the same extraction recovery, solubility, and chemical stability as the unlabeled analyte.

-

Co-elution: They co-elute chromatographically with the analyte, ensuring they experience the same matrix effects (ion suppression or enhancement) at the same time.[8] This is a critical feature that structural analogs often fail to replicate.

-

Mass Differentiability: They are easily distinguished from the analyte by the mass spectrometer due to their difference in mass.

The use of a SIL-IS transforms the measurement from an absolute signal intensity to a highly precise ratio of analyte to internal standard. This ratio remains constant even if the absolute signal intensity of both compounds changes due to matrix effects or instrument drift, forming the basis of a robust and reliable bioanalytical method.

Caption: The principle of SIL-IS in correcting for matrix effects.

Part 2: Synthesis and Characterization of SIL MAO-B Inhibitor Standards

The creation of a high-quality SIL standard is a precise synthetic chemistry endeavor. The choice of isotope and the position of the label are critical decisions that impact the standard's performance.

Common Labeling Strategies

-

Deuterium (²H) Labeling: This is the most common approach due to the relative ease and lower cost of incorporating deuterium. Methods often involve H-D exchange reactions or the use of deuterated reagents in the synthetic pathway.[14][15] For a molecule like Selegiline, deuterium atoms are typically placed on positions that are not susceptible to metabolic cleavage or back-exchange, such as on an aromatic ring or a stable alkyl group. Selegiline-d5 is a commercially available standard where five protons on the phenyl ring are replaced with deuterium.[16]

-

Carbon-13 (¹³C) Labeling: While synthetically more challenging and expensive, ¹³C labeling offers distinct advantages. It is less likely to exhibit the "isotope effect" that can sometimes cause slight chromatographic separation from the unlabeled analyte.[17] Furthermore, the mass shift is typically cleaner, with less complex isotopic patterns. Rasagiline-¹³C₃, for example, is labeled on the propargyl group, providing a +3 Da mass shift.[18]

Conceptual Synthetic Workflow: Deuterated Selegiline

A robust synthesis ensures high isotopic enrichment and chemical purity. The following is a conceptual protocol for preparing a deuterated standard.

Protocol: Synthesis of a Deuterated Aromatic Compound via H-D Exchange

-

Precursor Selection: Start with a suitable precursor to the final molecule, for example, methamphetamine for Selegiline synthesis.

-

Catalyst and Deuterium Source: Employ a catalyst such as Palladium on Carbon (Pd/C) with a deuterium source like D₂O.[14] In some methods, an in-situ generation of D₂ gas from D₂O and aluminum can be used.[14]

-

Exchange Reaction: Heat the precursor, catalyst, and deuterium source under appropriate conditions (temperature, pressure) to facilitate the exchange of hydrogen atoms for deuterium atoms on the aromatic ring.

-

Alkylation: Following the H-D exchange, the deuterated intermediate (e.g., d5-methamphetamine) is reacted with propargyl bromide or a similar reagent to introduce the N-propargyl group, yielding d5-Selegiline.

-

Purification: The final product is purified using techniques like column chromatography or recrystallization to remove unreacted starting materials and byproducts.

-

Characterization: The final product's identity, chemical purity, and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Conceptual workflow for the synthesis of a deuterated standard.

Quality Control: A Self-Validating System

The trustworthiness of a quantitative assay relies on the quality of its reference standards. For a SIL-IS, two parameters are paramount:

-

Chemical Purity: Must be high (typically >98%) to avoid introducing interfering impurities.

-

Isotopic Purity: The isotopic enrichment should be as high as possible (ideally >98%). Crucially, the percentage of the unlabeled analyte present as an impurity in the SIL-IS must be quantified, as this can lead to an overestimation of the analyte at very low concentrations.[8][19]

Part 3: The Bioanalytical Workflow in Practice

The application of a SIL-IS is integrated into a validated workflow, typically using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Caption: A typical bioanalytical workflow using a SIL internal standard.

Experimental Protocol: Quantification of a MAO-B Inhibitor in Plasma

-

Preparation of Standards: Prepare a stock solution of the certified MAO-B inhibitor reference standard and a separate stock solution of the SIL-IS. From the analyte stock, prepare a series of calibration standards and quality control (QC) samples by spiking into blank biological matrix.

-

Sample Aliquoting: Aliquot 100 µL of each calibrator, QC, and unknown study sample into a 96-well plate.

-

Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the SIL-IS working solution to every well except the blank matrix. This step is critical for the entire method's validity.

-

Protein Precipitation: Add an organic solvent (e.g., 300 µL of acetonitrile) to each well to precipitate plasma proteins. Vortex mix thoroughly.

-

Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate for analysis.

-

LC-MS/MS Analysis: Inject the samples onto an appropriate LC column (e.g., C18 reversed-phase) for chromatographic separation. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

Data Presentation: MRM Transitions

The high selectivity of tandem mass spectrometry is achieved by monitoring a specific fragmentation pathway for each molecule.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Selegiline | 188.1 | 91.1 | The product ion corresponds to the tropylium ion, a characteristic fragment. |

| Selegiline-d5 | 193.1 | 96.1 | Both precursor and product ions are shifted by +5 Da, ensuring no overlap. |

| Rasagiline | 172.1 | 117.1 | A characteristic fragment resulting from the loss of the propargylamino group. |

| Rasagiline-¹³C₃ | 175.1 | 120.1 | Both precursor and product ions are shifted by +3 Da. |

Method Validation According to Regulatory Standards

Before analyzing study samples, the method must be fully validated according to guidelines from regulatory bodies like the FDA or EMA.[20][21] The use of a SIL-IS is fundamental to meeting the stringent acceptance criteria for these validation parameters:

-

Selectivity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS.[22]

-

Accuracy & Precision: Assessed by analyzing QCs at multiple concentrations. The mean concentration must be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[23][24]

-

Calibration Curve: The relationship between the analyte/IS ratio and concentration must be well-defined, continuous, and reproducible, typically using a weighted (e.g., 1/x²) linear regression.[24]

-

Matrix Effect: The SIL-IS is used to demonstrate that ion suppression or enhancement from different sources of biological matrix does not affect the accuracy of the quantification.

-

Stability: The analyte's stability is assessed under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage) by comparing the analyte/IS ratio in stored QCs to that of freshly prepared QCs.

Part 4: Advanced Topics and Troubleshooting

While SIL standards are powerful, a senior scientist must be aware of potential pitfalls and nuances.

Isotopic Interference and Mass Shift

The analyte molecule naturally contains a small percentage of heavy isotopes (e.g., ¹³C, ¹⁵N). This results in low-level signals at masses M+1, M+2, etc., relative to the monoisotopic mass (M).[25] If the mass difference between the analyte and the SIL-IS is too small, the analyte's natural isotope pattern can interfere with the IS signal, a phenomenon known as isotopic crosstalk.[26][27]

Causality: This becomes problematic when analyzing very high concentrations of the analyte, as the M+n peak can become a significant contributor to the IS channel, artificially inflating the IS signal and causing an underestimation of the analyte concentration. Solution: A key experimental choice is to use a SIL-IS with a sufficient mass shift (Δm). A mass difference of +3 Da or greater is generally recommended to move the IS signal well clear of the analyte's natural isotopic envelope.[17][19]

The Deuterium Isotope Effect

Deuterium bonds (C-D) are slightly stronger than protium bonds (C-H). In reversed-phase chromatography, this can sometimes lead to a deuterated IS eluting slightly earlier than its unlabeled counterpart.[8][12]

Causality: If a sharp, transient zone of ion suppression occurs between the elution of the IS and the analyte, the IS will not accurately correct for the suppression experienced by the analyte. Solution: This effect is usually minor but must be assessed during method development. Good chromatographic practice, aiming for symmetrical peak shapes and separation from the void volume, can mitigate this. In cases where the effect is pronounced, a ¹³C or ¹⁵N labeled standard, which does not typically exhibit this chromatographic shift, is the preferred alternative.

Troubleshooting Internal Standard Variability

| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |

| Sporadic high/low IS response in a single sample | Pipetting error during IS addition (e.g., none added or double spiked).[28] Inconsistent injection volume. | Re-prepare and re-analyze the specific sample. Perform instrument maintenance (e.g., clean injector). |

| Systematic drift in IS response across the run | IS instability in the processed sample matrix. Instrument source contamination or detector fatigue. | Evaluate IS stability in the autosampler. Clean the mass spectrometer's ion source. |

| Low IS response in all samples | Incorrectly prepared IS working solution. Poor extraction recovery of both analyte and IS. Severe, consistent ion suppression. | Prepare a fresh IS solution. Re-optimize the sample preparation method. Dilute the final extract to reduce matrix concentration. |

Conclusion

are not merely reagents; they are the linchpin of quantitative accuracy in bioanalysis. By behaving as near-perfect chemical mimics of their unlabeled counterparts, they enable the principle of isotope dilution, effectively canceling out the majority of analytical variability. From initial synthesis and rigorous characterization to their application in validated LC-MS/MS workflows, SIL standards provide the highest level of confidence in pharmacokinetic and clinical data. For any professional involved in the development and study of MAO-B inhibitors, a thorough understanding and correct implementation of these standards are essential for generating data that is trustworthy, reproducible, and compliant with global regulatory expectations.

References

-

Title: Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function Source: ACS Publications URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: PubMed URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess Source: SciSpace URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Semantic Scholar URL: [Link]

-

Title: What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? Source: MtoZ Biolabs URL: [Link]

-

Title: Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays Source: Bioanalysis Zone URL: [Link]

-

Title: Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future Source: PMC URL: [Link]

-

Title: MAO-B inhibitors (rasagiline, selegiline, safinamide) Source: Parkinson's UK URL: [Link]

-

Title: MAO-B Inhibitors Source: Parkinson's Foundation URL: [Link]

-

Title: Pharmacological and clinical implications of MAO-B inhibitors Source: PubMed URL: [Link]

-

Title: Mass Spectrometry Techniques: Principles and Practices for Quantitative Proteomics Source: ResearchGate URL: [Link]

-

Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]

-

Title: Elucidating the Mechanism of Action and Potential Interactions of MAO-B Inhibitors Source: ResearchGate URL: [Link]

-

Title: Quantitative mass spectrometry: an overview Source: PMC - NIH URL: [Link]

-

Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

-

Title: Isobaric Interferences, Ways to Compensate for Spectral Interferences Source: Technology Networks URL: [Link]

-

Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]

-

Title: Interferences | Sector Field Mass Spectrometry for Elemental and Isotopic Analysis Source: Books Gateway URL: [Link]

-

Title: Video: Mass Spectrometry: Isotope Effect Source: JoVE URL: [Link]

-

Title: FDA Draft Guidance for Industry - Bioanalytical Method Validation Source: Regulations.gov URL: [Link]

-

Title: Bioanalytical Method Validation Source: FDA URL: [Link]

-

Title: Rasagiline Source: PubChem URL: [Link]

-

Title: Isotope Labeled Standards in Skyline Source: ETH Zurich URL: [Link]

-

Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: LGC Standards URL: [Link]

-

Title: Mechanism for synthesis of selegiline Source: ResearchGate URL: [Link]

-

Title: Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine Source: PubMed URL: [Link]

-

Title: Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions Source: MDPI URL: [Link]

-

Title: All Products : 'Rasagiline' Source: ARTIS STANDARDS URL: [Link]

-

Title: Applications and Synthesis of Deuterium-Labeled Compounds Source: Macmillan Group URL: [Link]

- Title: Method for the synthesis of rasagiline Source: Google Patents URL

-

Title: Synthesis and evaluation of selegiline derivatives as monoamine oxidase inhibitor, antioxidant and metal chelator against Alzheimer's disease Source: PubMed URL: [Link]

Sources

- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]

- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

- 4. Pharmacological and clinical implications of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Accurate Quantification Techniques in Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. waters.com [waters.com]

- 9. Quantitative mass spectrometry: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. skyline.ms [skyline.ms]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. medchemexpress.com [medchemexpress.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 25. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. books.rsc.org [books.rsc.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

LC-MS/MS protocol for Rasagiline quantification using 13C internal standard

Application Note: High-Sensitivity Quantification of Rasagiline in Human Plasma via LC-MS/MS using 13C-Labeled Internal Standard

Executive Summary & Strategic Rationale

Objective: To establish a robust, high-sensitivity bioanalytical method for the quantification of Rasagiline (a selective MAO-B inhibitor) in human plasma, utilizing Rasagiline-13C3 as the internal standard (IS) to ensure regulatory compliance (FDA/EMA) and data integrity.

Clinical Context: Rasagiline is effective at low dosages (0.5–1 mg/day), resulting in low pg/mL plasma concentrations. Consequently, the method requires a Lower Limit of Quantification (LLOQ) in the range of 5–20 pg/mL .

Why 13C-Rasagiline over Deuterated (D3)? While deuterated standards (D3) are common, they suffer from the "Deuterium Isotope Effect," where the slightly different physicochemical properties can cause a retention time shift relative to the analyte. This separation can lead to the IS failing to compensate for matrix effects (ion suppression/enhancement) that occur at the exact elution time of the analyte.

-

The 13C Advantage: Carbon-13 isotopes possess identical lipophilicity and chromatographic retention to the native drug, ensuring perfect co-elution. This provides the highest level of correction for matrix variability and ionization efficiency.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the Liquid-Liquid Extraction (LLE) logic.

Figure 1: Optimized workflow for Rasagiline extraction. Basification is critical to neutralize the amine (pKa ~7.5), forcing it into the organic layer.

Materials & Reagents

-

Internal Standard: Rasagiline-13C3 Mesylate (or 13C3-Rasagiline Tartrate).

-

Note on Labeling: Ensure the Certificate of Analysis (CoA) specifies the label position. Common standards are labeled on the propargyl group or the indan ring. This protocol assumes a propargyl-labeled standard (mass shift +3 Da).

-

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Formate.

-

Biological Matrix: K2EDTA Human Plasma.

Detailed Protocol

Stock Solution Preparation[3]

-

Master Stock: Dissolve Rasagiline Mesylate in Methanol to 1.0 mg/mL (free base equivalent).

-

IS Stock: Dissolve Rasagiline-13C3 in Methanol to 1.0 mg/mL.

-

Working Solutions: Serially dilute Master Stock with 50:50 ACN:Water to create calibration standards (range: 5 pg/mL – 10,000 pg/mL).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than Protein Precipitation (PPT) for low-level detection, removing phospholipids that cause ion suppression.

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

Spike IS: Add 50 µL of IS working solution (e.g., 5 ng/mL). Vortex gently.

-

Basify: Add 100 µL of 0.1 M NaOH . Vortex for 30 seconds.

-

Mechanism:[3] High pH (>9.0) ensures Rasagiline is in its non-ionized free-base form, maximizing solubility in the organic solvent.

-

-

Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether).

-

Agitate: Shaker/Vortex for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) and decant the organic (top) layer into a clean glass tube.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 150 µL of Mobile Phase (ACN:Buffer 50:50). Vortex and transfer to HPLC vials.

LC-MS/MS Conditions

Chromatography (LC):

-

System: Agilent 1290 Infinity II or Waters Acquity UPLC.

-

Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 3.5 µm) or Acquity BEH C18.

-

Flow Rate: 0.4 mL/min.

-

Temperature: 40°C.

-

Injection Volume: 5–10 µL.

Mobile Phase Gradient:

| Time (min) | % Phase B | Event |

| 0.00 | 30 | Initial Hold |

| 0.50 | 30 | Start Gradient |

| 2.00 | 90 | Elution |

| 2.50 | 90 | Wash |

| 2.60 | 30 | Re-equilibration |

| 3.50 | 30 | Stop |

Mass Spectrometry (MS/MS):

-

System: Sciex QTRAP 5500/6500+ or Waters Xevo TQ-XS.

-

Ionization: ESI Positive Mode (ESI+).

-

Source Parameters:

MRM Transitions (Quantification):

| Analyte | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | Note |

| Rasagiline | 172.1 | 117.1 | 70 | 25 | Loss of propargyl group |

| Rasagiline-13C3 | 175.1 | 117.1 | 70 | 25 | See Expert Note below |

-

Expert Note on IS Transition: If using Propargyl-labeled 13C3, the label is lost during fragmentation (Propargyl group leaves), resulting in the same product ion (117.1) as the native drug. Specificity is maintained by the Precursor (175 vs 172) and chromatographic resolution. If using Indan-ring labeled 13C3, the transition would be 175.1 -> 120.1 . Verify your standard's structure.

Fragmentation Pathway

Understanding the physics of the collision cell ensures accurate troubleshooting.

Figure 2: Primary fragmentation pathway of Rasagiline. The major fragment is the 1-aminoindan carbocation.

Method Validation Summary (Expected Performance)

Based on validated literature protocols (See Ref 1, 2), expected performance metrics are:

| Parameter | Acceptance Criteria | Typical Result |

| Linearity | r² > 0.99 | r² > 0.998 |

| LLOQ | S/N > 10, CV < 20% | 10–20 pg/mL |

| Accuracy | 85–115% (80-120% at LLOQ) | 92–106% |

| Precision (CV) | < 15% (< 20% at LLOQ) | 3.5–6.5% |

| Recovery | Consistent across range | > 85% (LLE) |

| Matrix Effect | IS-normalized MF ~ 1.0 | 0.98–1.02 |

Troubleshooting & Expert Insights

-

Issue: Low Sensitivity (High LLOQ).

-

Cause: Incomplete extraction or ion suppression.

-

Solution: Ensure pH is >9.0 during extraction. Rasagiline is a secondary amine; if the pH is too low, it remains protonated and stays in the aqueous phase. Use freshly prepared NaOH.

-

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols on the column.

-

Solution: Increase Ammonium buffer concentration (up to 10mM) or ensure the column is fully end-capped (e.g., Zorbax Eclipse Plus).

-

-

Issue: Cross-talk between Analyte and IS.

-

Cause: If using Propargyl-13C3, the product ions are identical (117.1).

-

Solution: Ensure the Q1 (Quadrupole 1) resolution is set to "Unit" or "High" to prevent the 172 isotope envelope from leaking into the 175 channel. If possible, switch to Indan-ring labeled IS (175->120) for better specificity.

-

References

-

Ma, J., et al. (2008).[4][8] Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 873(2), 203-208.[4]

-

Song, M., et al. (2016). Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 125, 280-285.[9]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

-

Chen, X., et al. (2020). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects. Clinical Pharmacology in Drug Development.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity MRM Quantitation of (S)-Rasagiline in Biological Matrices

This Application Note is structured as a comprehensive technical guide for the bioanalysis of (S)-Rasagiline using a stable isotope-labeled internal standard. It synthesizes literature-validated methodologies with practical "bench-level" optimization strategies.

CExecutive Summary

This protocol details the validated methodology for the quantification of (S)-Rasagiline, a selective irreversible MAO-B inhibitor used in Parkinson’s disease therapy, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The method utilizes (S)-Rasagiline-

Key Performance Indicators:

-

Run Time: < 3.5 minutes (Isocratic).

Chemical Mechanism & MRM Strategy

Structural Characterization

Rasagiline is a secondary amine with a propargyl group attached to an aminoindan ring. The choice of MRM transitions is dictated by the fragmentation behavior of the molecule under Collision-Induced Dissociation (CID).

-

Analyte: (S)-Rasagiline (

)-

Monoisotopic Mass: 171.10 Da

-

Precursor Ion

:

-

-

Internal Standard: (S)-Rasagiline-

C-

Label Position: The

C -

Precursor Ion

:

-

Fragmentation Pathway

Understanding the fragmentation is critical for troubleshooting interference. The primary fragmentation pathway involves the cleavage of the C-N bond between the indan ring and the nitrogen atom.

-

Protonation: Occurs on the secondary amine nitrogen.

-

Cleavage: The propargyl-amine group is lost as a neutral molecule.

-

Product Ion: The charge is retained on the stable 1-indanyl cation (

).

Critical Observation: Because the

Visualization: Fragmentation Pathway

Figure 1: Fragmentation pathway showing the formation of the common indanyl cation product (

Experimental Protocol

Reagents & Standards

-

Rasagiline Mesylate Reference Standard: >99% purity.

-

IS: (S)-Rasagiline-

C -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), n-Hexane, Dichloromethane (DCM).

-

Additives: Ammonium Acetate (

), Formic Acid (FA).

Mass Spectrometry Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex API 4000/5500/6500 or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][6]

| Parameter | Setting | Rationale |

| Ion Source | Turbo Ion Spray (ESI+) | Protonation of secondary amine. |

| Curtain Gas (CUR) | 20-30 psi | Prevents solvent droplets entering analyzer. |

| IonSpray Voltage (IS) | 4500 - 5500 V | High voltage for efficient ionization. |

| Temperature (TEM) | 450 - 550 °C | Ensures desolvation of LC eluent. |

| Collision Gas (CAD) | Medium/High | Nitrogen gas for efficient fragmentation. |

MRM Transition Table:

| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | DP (V) | CE (eV) | CXP (V) |

| Rasagiline | 172.1 | 117.1 | 150 | 60 | 25 | 10 |

| (Qualifier) | 172.1 | 115.1 | 150 | 60 | 40 | 10 |

| Rasagiline- | 175.1 | 117.1 | 150 | 60 | 25 | 10 |

Note: DP (Declustering Potential), CE (Collision Energy), and CXP (Cell Exit Potential) are instrument-specific and must be ramped/optimized during tuning.

Chromatographic Conditions

A C18 column with high carbon load is recommended to retain the small, moderately polar molecule and separate it from early-eluting plasma phospholipids.

-

Column: Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (80:20 v/v) + 0.1% Formic Acid.

-

Scientist Note: High organic content (80%) improves desolvation efficiency in the MS source, boosting sensitivity.

-

-

Flow Rate: 0.5 - 0.6 mL/min.

-

Run Time: ~3.0 - 3.5 minutes.

-

Retention Time: Rasagiline elutes typically between 1.8 - 2.2 min.

Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PP) for Rasagiline due to cleaner extracts and lower background noise at the LLOQ (0.02 ng/mL).

Protocol Steps:

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Spike: Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL). Vortex 10s.

-

Basification (Optional but Recommended): Add 50 µL of 0.1M NaOH or

.-

Why? Rasagiline is a base (pKa ~7-8). High pH ensures it is in the uncharged state, maximizing extraction into the organic layer.

-

-

Extraction: Add 3 mL of extraction solvent n-Hexane : Dichloromethane : Isopropanol (20:10:1 v/v/v) .

-

Alternative: MTBE (Methyl tert-butyl ether) can also be used.

-

-

Agitation: Vortex for 3 minutes or shake on a reciprocating shaker for 10 mins.

-

Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

-

Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 150 µL of Mobile Phase. Vortex and transfer to autosampler vials.

Method Validation & Quality Control

To ensure the method meets FDA/EMA bioanalytical guidelines, the following parameters must be validated.

Linearity & Sensitivity

-

Calibration Curve: 8 non-zero points ranging from 0.02 ng/mL to 50 ng/mL.

-

Weighting:

linear regression is typically required to accurately fit the low end of the curve. -

Acceptance:

; Back-calculated concentrations within ±15% (±20% for LLOQ).

Matrix Effect Assessment

Since the product ion (m/z 117) is a common hydrocarbon fragment, "cross-talk" or interference from endogenous plasma components is a risk.

-

Test: Post-column infusion of analyte while injecting blank plasma extract.

-

Calculation: Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solution.

-

Role of IS: The

C

Workflow Diagram

Figure 2: Optimized extraction and analysis workflow for Rasagiline quantification.

Troubleshooting & Expert Insights

Isotope Purity & Cross-Talk

Issue: If the

-

Check the Certificate of Analysis for isotopic purity (should be >99% isotopic enrichment).

-

Run a "Zero Sample" (Matrix + IS only). Any peak in the analyte channel must be <20% of the LLOQ area.

Carryover

Rasagiline is a "sticky" amine. Solution: Use a needle wash solution containing a protic solvent and an organic solvent, e.g., ACN:Water:Formic Acid (50:50:0.5). Ensure the autosampler flush cycle is sufficient.

Peak Shape

Tailing peaks usually indicate secondary interactions with residual silanols on the column. Solution: Ensure the mobile phase contains sufficient ammonium acetate (5mM - 10mM). The ammonium ions compete for silanol sites, sharpening the amine peak.

References

-

Ma, J., et al. (2008). Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study.[7] Journal of Chromatography B, 873(2), 203-208.[2] Link

-

Ravi Kumar, K., et al. (2012). Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study.[8] Journal of Pharmaceutical Analysis, 2(2). Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

-

Pharmaffiliates. (S)-Rasagiline-13C3 Mesylate Product Data. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Optimizing Electrospray Ionization for the Quantification of Rasagiline-13C3: An Application Note

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a critical therapeutic agent in the management of Parkinson's disease.[1] Accurate quantification of Rasagiline in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled (SIL) internal standard, such as Rasagiline-13C3, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5] SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects, which significantly improves the accuracy and precision of quantification.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of electrospray ionization (ESI) parameters for Rasagiline-13C3. The principles and protocols outlined herein are designed to maximize the ionization efficiency and, consequently, the sensitivity and robustness of the analytical method.

Understanding the Analyte: Rasagiline-13C3

Rasagiline-13C3 is a variant of Rasagiline where three carbon atoms in the propargyl group have been replaced with the heavy isotope, 13C.[6][7] This labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled Rasagiline by the mass spectrometer.

| Property | Value | Source |

| Chemical Formula | C₉[¹³C]₃H₁₃N | [6] |

| Molecular Weight (as Mesylate) | 270.3 g/mol | [6][8] |

| Parent Ion (M+H)⁺ | m/z 175.1 | [9] |

| Key Fragment Ion | m/z 117.2 | [9] |

| Ionization Mode | Positive ESI | [9] |

Rasagiline possesses a secondary amine, which is readily protonated, making it highly suitable for positive mode electrospray ionization.[9] The goal of ESI optimization is to facilitate the efficient generation of the protonated molecular ion, [M+H]⁺.

The ESI Process: A Conceptual Workflow

The electrospray ionization process transforms the analyte from a liquid phase to a gas phase ion. This multi-step process is influenced by a host of parameters that must be carefully tuned for optimal performance.

Caption: Workflow of the Electrospray Ionization Process.

Systematic Optimization of ESI Parameters

A systematic approach to optimizing ESI parameters is crucial for developing a robust and sensitive method. The following sections detail the key parameters and a protocol for their optimization.

Mobile Phase Composition

The composition of the mobile phase significantly impacts ionization efficiency.[10][11][12] For basic compounds like Rasagiline, an acidic mobile phase promotes protonation.

-

Organic Solvent: Acetonitrile and methanol are the most common organic solvents in reversed-phase chromatography. Their differing properties can influence the ESI process. It is advisable to test both to determine the optimal solvent for Rasagiline-13C3.

-

Aqueous Phase Modifier: The addition of an acid, such as formic acid or acetic acid, to the aqueous phase is essential for enhancing the ionization of basic analytes in positive ESI mode.[10] A typical starting concentration is 0.1% (v/v). The pH of the mobile phase can have a significant effect on ionization efficiency.[13][14]

-

Buffers: Ammonium acetate or ammonium formate can also be used.[15] These buffers can help to control the pH and improve chromatographic peak shape.

Protocol for Mobile Phase Optimization:

-

Prepare a stock solution of Rasagiline-13C3 in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of mobile phases with varying compositions:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile or Methanol

-

-

Infuse the Rasagiline-13C3 solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

-

Tee the infusion line with the LC flow, testing different percentages of Solvent B (e.g., 30%, 50%, 70%).

-

Monitor the signal intensity of the [M+H]⁺ ion (m/z 175.1) for each mobile phase composition.

-

Repeat the experiment with 0.1% acetic acid and with varying concentrations of ammonium acetate (e.g., 2 mM, 5 mM, 10 mM) in the aqueous phase.

ESI Source Parameters

The physical parameters of the ESI source must be optimized to ensure efficient droplet formation, desolvation, and ion transmission.[16][17]

| Parameter | Description | Typical Starting Range | Rationale for Optimization |

| Capillary Voltage | The voltage applied to the ESI needle, which creates the electric field for droplet formation. | 2.5 - 4.5 kV | Optimizes the stability of the Taylor cone and spray. Too high a voltage can lead to electrical discharge.[18] |

| Nebulizing Gas Pressure | The pressure of the gas (typically nitrogen) that aids in the formation of a fine spray. | 30 - 60 psi | Affects droplet size and solvent evaporation rate. Higher flow rates generally require higher nebulizer pressures.[19] |

| Drying Gas Flow Rate | The flow rate of the heated gas (typically nitrogen) that assists in solvent evaporation from the charged droplets. | 5 - 15 L/min | Crucial for desolvation. Insufficient flow can lead to solvent clusters, while excessive flow can reduce sensitivity. |

| Drying Gas Temperature | The temperature of the drying gas. | 250 - 350 °C | Enhances solvent evaporation. The optimal temperature is a balance between efficient desolvation and preventing thermal degradation of the analyte.[19] |

| Cone Voltage (Fragmentor/Skimmer) | The voltage applied to the first skimmer cone, which helps to focus the ions and can induce in-source fragmentation. | 20 - 100 V | A critical parameter for maximizing the signal of the precursor ion while minimizing unwanted fragmentation.[18] |

Protocol for ESI Source Parameter Optimization:

This protocol utilizes a one-variable-at-a-time (OVAT) approach, which is straightforward and effective for initial method development. For more advanced optimization, a design of experiments (DoE) approach can be employed.[20]

-

Begin with the optimized mobile phase from the previous step.

-

Infuse the Rasagiline-13C3 solution at a constant flow rate.

-

Set all source parameters to the instrument manufacturer's recommended starting values.

-

Optimize Capillary Voltage: Vary the capillary voltage in increments (e.g., 0.5 kV) while keeping all other parameters constant. Record the signal intensity of the [M+H]⁺ ion and plot the results to find the optimal voltage.

-

Optimize Nebulizing Gas Pressure: Set the capillary voltage to its optimal value. Vary the nebulizing gas pressure in increments (e.g., 5 psi) and record the signal intensity.

-

Optimize Drying Gas Temperature: With the optimal capillary voltage and nebulizing gas pressure, vary the drying gas temperature in increments (e.g., 25 °C) and monitor the signal intensity.

-

Optimize Drying Gas Flow Rate: Set the previously optimized parameters and vary the drying gas flow rate in increments (e.g., 1 L/min).

-

Optimize Cone Voltage: This is a critical step. With all other source parameters optimized, vary the cone voltage in small increments (e.g., 5 V). Observe the intensity of the precursor ion (m/z 175.1) and any fragment ions. The goal is to maximize the precursor ion signal without significant fragmentation.

Caption: Systematic Workflow for ESI Parameter Optimization.

Data Summary and Expected Outcomes

The optimization process should yield a set of parameters that provide the maximum signal intensity and stability for Rasagiline-13C3. The results can be summarized in a table for easy comparison.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Mobile Phase | 0.1% FA in ACN/H₂O | 0.1% FA in MeOH/H₂O | 5mM AmAc in ACN/H₂O | 0.1% FA in ACN/H₂O |

| Capillary Voltage | 3.0 kV | 3.5 kV | 4.0 kV | 3.5 kV |

| Nebulizing Gas | 30 psi | 40 psi | 50 psi | 40 psi |

| Drying Gas Temp. | 275 °C | 300 °C | 325 °C | 300 °C |

| Drying Gas Flow | 8 L/min | 10 L/min | 12 L/min | 10 L/min |

| Cone Voltage | 30 V | 40 V | 50 V | 40 V |

| Relative Intensity | (Example Value) | (Example Value) | (Example Value) | (Highest Value) |

Note: The values in this table are illustrative and the optimal parameters will be instrument-specific.

Troubleshooting and Expert Insights

-

Signal Instability: An unstable spray can be caused by an incorrect capillary voltage or position, or by a blockage in the ESI needle.

-

In-source Fragmentation: Excessive cone voltage is a common cause of in-source fragmentation.[21][22] This can lead to an underestimation of the precursor ion. Systematically ramping the cone voltage and monitoring both the precursor and fragment ions is crucial.

-

Adduct Formation: The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can reduce the intensity of the desired protonated molecule. Using high-purity solvents and glassware, and potentially adding a small amount of a proton source like formic acid, can help to minimize adduct formation.

-

Matrix Effects: While Rasagiline-13C3 is designed to compensate for matrix effects, significant ion suppression or enhancement can still occur. Proper sample preparation and chromatographic separation are essential to minimize these effects.

Conclusion

The systematic optimization of ESI parameters is a critical step in the development of a sensitive and robust LC-MS method for the quantification of Rasagiline-13C3. By carefully tuning the mobile phase composition and ESI source parameters, researchers can ensure the highest quality data for their pharmacokinetic and other quantitative studies. The protocols and insights provided in this application note serve as a comprehensive guide to achieving optimal ESI performance for this important analyte.

References

-

de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1847-1855. [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

-

Ma, J., et al. (2008). Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 873(2), 203-208. [Link]

-

ResearchGate. (n.d.). Mass spectra (A) Rasagiline Parent ion, (B) Rasagiline Product ion, (C) Rasagiline-13 C 3 mesylate Parent ion, and (D) Rasagiline-13 C 3 mesylate Product ion. Retrieved from [Link]

-

Dr. Ehrenstorfer. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

-

National Institutes of Health. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Understanding Mobile Phase Buffer Composition and Chemical Structure Effects on Electrospray Ionization Mass Spectrometry Response | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

-

Oxford Academic. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Retrieved from [Link]

-

PubMed. (2023). Understanding mobile phase buffer composition and chemical structure effects on electrospray ionization mass spectrometry response. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Rasagiline-impurities. Retrieved from [Link]

-

PubMed. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

-

ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

-

LCGC International. (2015). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

-

ResearchGate. (2020). Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. Retrieved from [Link]

-

PubMed. (2016). Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study. Retrieved from [Link]

Sources

- 1. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. waters.com [waters.com]

- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Understanding mobile phase buffer composition and chemical structure effects on electrospray ionization mass spectrometry response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. agilent.com [agilent.com]

- 20. researchgate.net [researchgate.net]

- 21. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity Quantitative Analysis of Rasagiline in Human Urine via Isotope Dilution LC-MS/MS

Abstract & Introduction

Rasagiline (N-propargyl-1(R)-aminoindan) is a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor indicated for the treatment of Parkinson’s disease.[1][2][3] While plasma pharmacokinetics are well-characterized, urinary analysis presents significant bioanalytical challenges. Less than 1% of the oral dose is excreted as unchanged parent drug, with the majority eliminated as the dealkylated metabolite 1-aminoindane and its conjugates.

Consequently, urinary quantification requires exceptional sensitivity and selectivity to distinguish the trace parent compound from high-abundance metabolites and complex urinary matrices (salts, urea, pigments).

This Application Note details a robust Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) protocol. By utilizing a stable isotope-labeled internal standard (Rasagiline-

Chemical & Reagent Profile

Target Analytes

| Compound | Chemical Structure | Function | Molecular Weight | pKa |

| Rasagiline | Target Analyte | 171.24 g/mol | ~7.9 (Secondary Amine) | |

| Rasagiline- | Internal Standard (IS) | ~174.24 g/mol | ~7.9 |

Note: The choice of

Reagents

-

LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

-

SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL.

-

Rationale: Rasagiline is basic (pKa ~7.9). MCX retains the positively charged amine while allowing aggressive organic washing to remove neutral and acidic urinary interferences.

-

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the role of Isotope Dilution in error correction.

Figure 1: Analytical workflow emphasizing the equilibration of Internal Standard (IS) with the sample matrix prior to extraction.

Protocol 1: Sample Preparation (MCX SPE)

Objective: Isolate the basic Rasagiline molecule from the high-salt urinary environment.

-

Sample Pre-treatment:

-

Thaw urine samples at room temperature and vortex.

-

Transfer 200 µL of urine into a clean tube.

-

Add 20 µL of Internal Standard Working Solution (Rasagiline-

at 100 ng/mL). -

Add 600 µL of 4%

(Phosphoric Acid) in water. -

Mechanism:[4][5][6] Acidification ensures Rasagiline is fully protonated (

) to bind to the cation exchange sorbent.

-

-

SPE Conditioning:

-

Condition MCX cartridge with 1 mL Methanol.

-

Equilibrate with 1 mL Water.

-

-

Loading:

-

Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

-

-

Washing (Critical Step):

-

Wash 1: 1 mL 2% Formic Acid in Water. (Removes salts and proteins).

-

Wash 2: 1 mL Methanol. (Removes neutral organics and hydrophobic pigments).

-

Note: Because Rasagiline is ionically bound to the sorbent, it is not eluted by 100% Methanol. This allows for a very clean extract.

-

-

Elution:

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (90:10).

-

Protocol 2: LC-MS/MS Method

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 µL.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 3.00 | 90 | Elution of Rasagiline |

| 3.50 | 90 | Wash |

| 3.60 | 10 | Re-equilibration |

| 5.00 | 10 | End of Run |

Mass Spectrometry Parameters (ESI+)